Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a potassium ion and a 4-methyl-1,3-oxazol-2-yl group attached to an acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate typically involves the reaction of 4-methyl-1,3-oxazole with potassium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-methyl-1,3-oxazole, potassium hydroxide, acetic acid.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature of around 60-80°C.
Procedure: 4-methyl-1,3-oxazole is dissolved in water, and potassium hydroxide is added to the solution. Acetic acid is then slowly added to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the formation of this compound is complete.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The industrial process may also incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxazole derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Oxazole derivatives, including this compound, are investigated for their potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors through non-covalent interactions, leading to modulation of biological activities. The compound’s effects are mediated by its ability to bind to active sites of enzymes, inhibit or activate specific pathways, and alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-1,3-oxazol-2-yl)acetic acid
- Potassium 2-(1,3-oxazol-5-yl)acetate
- 2-(5-methyl-1,3-oxazol-2-yl)acetic acid
Uniqueness
Potassium 2-(4-methyl-1,3-oxazol-2-yl)acetate is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the potassium ion enhances its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H6KNO3 |
---|---|
Molecular Weight |
179.21 g/mol |
IUPAC Name |
potassium;2-(4-methyl-1,3-oxazol-2-yl)acetate |
InChI |
InChI=1S/C6H7NO3.K/c1-4-3-10-5(7-4)2-6(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1 |
InChI Key |
JBLHZSRIPFNJAH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=COC(=N1)CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.